(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with the molecular formula C20H13N3O4 and a molecular weight of 359341
Mechanism of Action
Benzofurans
are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological and clinical applications . They are found in many natural products and synthetic compounds, and they have been used in the treatment of various diseases .
Imidazoles
, on the other hand, are a type of heterocyclic compound that also have a wide range of chemical and biological properties . They are found in many important synthetic drug molecules and have been used in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as DNA topoisomerase, which is crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular functions. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Benzimidazole Synthesis: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling Reactions: The final step involves coupling the benzofuran, isoxazole, and benzimidazole intermediates through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzimidazole-6-carboxylate: A similar compound with a different position of the carboxylate group.
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzimidazole-4-carboxylate: Another analog with a different carboxylate position.
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzimidazole-7-carboxylate: A related compound with a carboxylate group at a different position.
Uniqueness
The uniqueness of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate lies in its specific combination of functional groups and their positions, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-20(13-5-6-15-16(7-13)22-11-21-15)25-10-14-9-19(27-23-14)18-8-12-3-1-2-4-17(12)26-18/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQNEDHQJSYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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